1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
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Overview
Description
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a fluorophenyl ethanone precursor using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards target proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)ethan-1-one: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
1-(2-(Trifluoromethyl)-5-fluorophenyl)ethan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and applications.
Uniqueness
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXTYAUYFWHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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